

Technical Support Center: Optimizing ODM-207 Dosage to Reduce Nausea and Vomiting

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Compound of Interest

Compound Name: Odm-207

Cat. No.: B3028270

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing **ODM-207** dosage and managing the common side effects of nausea and vomiting during preclinical and clinical experiments.

Data Presentation: ODM-207-Related Nausea and Vomiting in Clinical Trials

The following table summarizes the incidence of treatment-related nausea and vomiting observed in the first-in-human Phase 1 clinical trial of **ODM-207** (NCT03035591) in patients with selected solid tumors. This data can help researchers anticipate and plan for the management of these adverse events.

Dose Level (mg/kg)	Number of Patients	All Grades Nausea (%)	Grade \geq 3 Nausea (%)	All Grades Vomiting (%)
0.6 - 2.0	35	66%	8.6%	40%

Data extracted from the first-in-human Phase 1 open-label study of the BET inhibitor **ODM-207** in patients with selected solid tumors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in assessing and mitigating **ODM-207**-induced nausea and vomiting.

Protocol 1: Assessment of Emetogenic Potential in Ferrets

This protocol is designed to evaluate the emetic potential of **ODM-207** in a preclinical model.

1. Animal Model:

- Male ferrets (*Mustela putorius furo*), 8-12 months old, weighing 1-2 kg.
- House animals individually with a 12-hour light/dark cycle.
- Provide ad libitum access to food and water.

2. Acclimatization:

- Allow a minimum of 7 days for acclimatization to the housing conditions before the start of the experiment.

3. Experimental Groups:

- Vehicle Control: Administer the vehicle used to dissolve **ODM-207**.
- **ODM-207** Dose Groups: Administer at least three different dose levels of **ODM-207** based on preliminary toxicity studies.
- Positive Control: Administer a known emetogenic agent (e.g., cisplatin) to validate the model.

4. Administration:

- Administer **ODM-207** or vehicle orally (p.o.) or via the intended clinical route.
- Observe animals continuously for at least 4 hours post-administration and then at regular intervals for up to 72 hours.

5. Data Collection:

- Record the latency to the first emetic event (retching or vomiting).
- Count the total number of emetic events (retches and vomits) for each animal.
- Observe and score any behavioral changes indicative of nausea (e.g., salivation, lethargy).

6. Data Analysis:

- Compare the incidence and frequency of emesis between the **ODM-207**-treated groups and the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency).

Protocol 2: Assessment of Pica Behavior in Rats as a Surrogate for Nausea

Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) can be used as an indicator of nausea.

1. Animal Model:

- Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300 g.
- House animals individually in cages with wire mesh floors to allow for the collection of spilled food and kaolin.

2. Diet and Acclimatization:

- Provide a standard pelleted diet and ad libitum access to water.
- Introduce a known amount of kaolin (e.g., 20g in a separate dish) into the cages for 3 days prior to the experiment to acclimatize the animals.

3. Experimental Groups:

- Vehicle Control: Administer the vehicle for **ODM-207**.
- **ODM-207** Dose Groups: Administer at least three different dose levels of **ODM-207**.
- Positive Control: Administer an agent known to induce pica (e.g., lithium chloride).

4. Administration:

- Administer **ODM-207** or vehicle via the desired route.

5. Data Collection:

- At 24, 48, and 72 hours post-administration, measure the amount of kaolin and regular food consumed.
- Calculate the kaolin intake by subtracting the remaining amount from the initial amount, accounting for any spillage.

6. Data Analysis:

- Compare the mean kaolin consumption between the **ODM-207**-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with **ODM-207**.

Q1: We are observing a high incidence of nausea and vomiting at our initial dose. What are the immediate steps to mitigate this?

A1:

- **Dose Reduction:** The most direct approach is to lower the dose of **ODM-207**. The clinical data suggests that nausea and vomiting are dose-dependent side effects.
- **Fractionated Dosing:** Consider splitting the total daily dose into two or more smaller administrations. This can help to reduce peak plasma concentrations and may alleviate acute nausea.
- **Concomitant Antiemetic Therapy:** Administer standard-of-care antiemetics prior to **ODM-207** administration. A combination of a 5-HT₃ receptor antagonist (e.g., ondansetron) and a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) is a common strategy for chemotherapy-induced nausea and vomiting.

Q2: How can we differentiate between acute and delayed nausea and vomiting with **ODM-207** in our preclinical models?

A2:

- **Acute Phase:** Typically occurs within the first 24 hours after drug administration. Continuous observation during this period is crucial.
- **Delayed Phase:** Occurs from 24 hours up to 72-120 hours post-administration. Regular monitoring and data collection during this extended period are necessary to capture delayed-

onset symptoms.

- **Pharmacokinetic Correlation:** Correlate the timing of nausea and vomiting with the pharmacokinetic profile of **ODM-207**. Acute symptoms may coincide with peak plasma concentrations, while delayed symptoms might be related to metabolites or downstream effects.

Q3: Are there any known biomarkers to predict which subjects are more likely to experience nausea and vomiting with **ODM-207**?

A3: Currently, there are no validated predictive biomarkers specific to **ODM-207**-induced nausea and vomiting. However, general risk factors for chemotherapy-induced nausea and vomiting in clinical settings include a history of motion sickness, previous chemotherapy-induced nausea, and female gender. In preclinical models, individual animal susceptibility may vary.

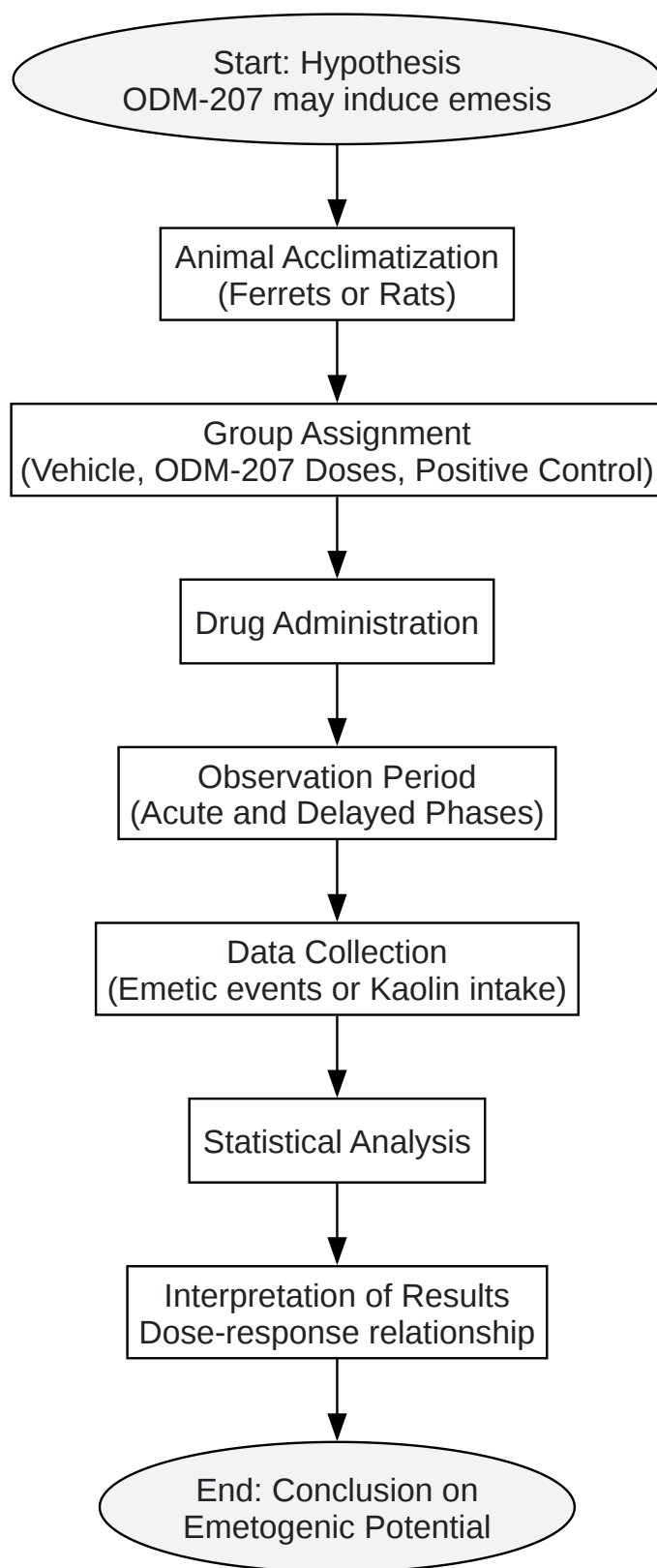
Q4: We are using the rat pica model, but the kaolin consumption is highly variable within our control group. How can we improve the consistency of our results?

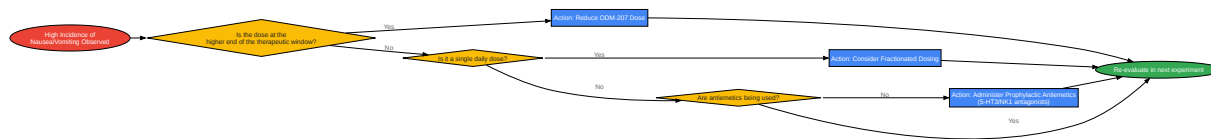
A4:

- **Extended Acclimatization:** Increase the acclimatization period to kaolin to more than 3 days to ensure all animals are familiar with it.
- **Consistent Handling:** Ensure all animals are handled similarly and by the same personnel to minimize stress-induced variations in eating behavior.
- **Single Housing:** House rats individually to prevent social stress and competition for food and kaolin.
- **Environmental Enrichment:** Provide a consistent and stable environment to reduce anxiety, which can affect feeding behavior.

Visualizations

Signaling Pathways





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References

- 1. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
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